molecular formula C16H22N2O4 B7917198 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917198
M. Wt: 306.36 g/mol
InChI Key: JZXBSCBRIMEDOD-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353970-05-4) is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a carboxymethylamino-methyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₇H₂₂N₂O₄, with a molar mass of 318.37 g/mol. The compound is primarily utilized in biochemical and pharmaceutical research as a building block or intermediate, owing to its modular structure that allows for further functionalization. Its synthesis typically involves coupling reactions between benzyl-protected piperidine derivatives and carboxymethylamino-methyl groups, though specific synthetic routes are proprietary.

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpiperidin-2-yl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-17-10-14-8-4-5-9-18(14)16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBSCBRIMEDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The carboxymethyl-amino group is introduced through nucleophilic substitution reactions, while the benzyl ester group is typically added via esterification reactions using benzyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-1-carboxylic acid benzyl esters, which vary in substituent groups, positions, and functional moieties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent Group(s) Position Molecular Formula Molar Mass (g/mol) CAS Number Key Differences vs. Target Compound Reference
Target Compound Carboxymethyl-amino-methyl 2 C₁₇H₂₂N₂O₄ 318.37 1353970-05-4 Reference compound
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-amino-methyl 3 C₁₇H₂₂N₂O₄ 318.37 - Positional isomer (3 vs. 2 on piperidine)
2-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-methyl-amino-methyl 2 C₁₈H₂₄N₂O₄ 332.40 - Methylation of carboxymethyl amino group
2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester 2-Amino-ethoxymethyl 2 C₁₆H₂₄N₂O₃ 292.37 1353946-80-1 Ethoxymethyl substituent instead of carboxymethyl
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Acetyl-cyclopropyl-amino-methyl 2 C₁₈H₂₄N₃O₃ 333.42 1353956-41-8 Cyclopropyl-amino-acetyl substituent
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid benzyl ester Pyridinyl-oxadiazolylmethoxy 4 C₂₃H₂₃N₃O₄ 417.45 - Bulky heterocyclic substituent at 4-position

Key Findings:

This positional shift may alter binding affinities in biological systems.

Replacement of the carboxymethyl group with an ethoxymethyl chain (CAS 1353946-80-1) eliminates the carboxylic acid functionality, impacting solubility and reactivity.

Heterocyclic Substituents : Compounds like the pyridinyl-oxadiazolylmethoxy derivative (C₂₃H₂₃N₃O₄) demonstrate how bulky substituents at the 4-position can sterically hinder interactions with enzymes or receptors, contrasting with the compact carboxymethyl group of the target compound.

Biological Relevance: The cyclopropyl-amino-acetyl analog (CAS 1353956-41-8) incorporates a cyclopropyl ring, which may confer metabolic stability or conformational rigidity compared to the flexible carboxymethyl group in the target compound.

Research Implications:

  • The carboxymethyl group in the target compound enhances water solubility, making it advantageous for aqueous-phase reactions.
  • Ethyl or isopropyl substitutions (e.g., ) reduce steric hindrance but may decrease binding specificity in enzyme inhibition assays.
  • Discontinued analogs (e.g., 3-substituted isomer) highlight challenges in synthesis or stability, underscoring the target compound’s practical utility.

Biological Activity

2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, carboxymethyl groups, and a benzyl ester moiety. The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of 346.42 g/mol. Due to its structural characteristics, it exhibits potential biological activities that are important in medicinal chemistry and pharmacology.

  • Molecular Formula : C19H26N2O4C_{19}H_{26}N_{2}O_{4}
  • Molecular Weight : 346.42 g/mol
  • CAS Number : 1353962-14-7

This compound is known to interact with various biological systems due to its amino acid-like properties, which may confer distinct biochemical activities.

Study on Antimicrobial Properties

A study involving the synthesis of amino acid ester prodrugs demonstrated that similar compounds could inhibit the growth of pathogenic microorganisms without exhibiting cytotoxicity at effective concentrations. Such findings suggest that this compound might also possess antimicrobial properties .

Enzyme Interaction Studies

Research on structurally related compounds has indicated their potential as enzyme inhibitors. For example, modifications to the piperidine structure have led to enhanced activity against acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC16H22N2O4C_{16}H_{22}N_{2}O_{4}306.36 g/molContains an ethyl group affecting solubility
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H26N2O4C_{19}H_{26}N_{2}O_{4}346.42 g/molFeatures a carboxymethyl group and benzyl ester
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H26N2O4C_{19}H_{26}N_{2}O_{4}346.42 g/molIncludes a cyclopropyl group influencing biological activity

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